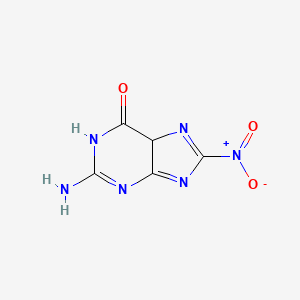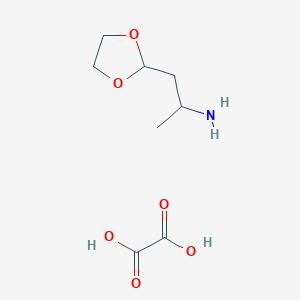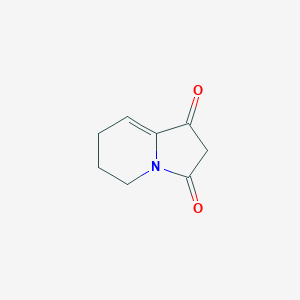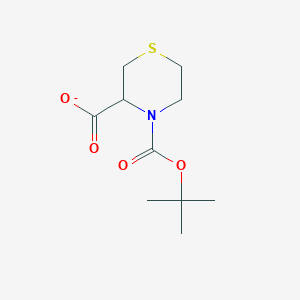
2-Amino-8-nitro-1,5-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-nitro-1,5-dihydropurin-6-one is a purine derivative with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-nitro-1,5-dihydropurin-6-one typically involves the nitration of a purine derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical engineering techniques to optimize the reaction conditions and maximize output. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-nitro-1,5-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
2-Amino-8-nitro-1,5-dihydropurin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-nitro-1,5-dihydropurin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
- 2-Amino-1,7-dihydro-6H-purin-6-one (Guanine)
- 2-Amino-8-phenyl-3,7-dihydropurin-6-one
- 2-Amino-8-nitro-3,7-dihydropurin-6-one
Uniqueness
2-Amino-8-nitro-1,5-dihydropurin-6-one is unique due to its specific nitro and amino functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not .
Properties
Molecular Formula |
C5H4N6O3 |
|---|---|
Molecular Weight |
196.12 g/mol |
IUPAC Name |
2-amino-8-nitro-1,5-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h1H,(H3,6,7,8,9,10,12) |
InChI Key |
LOVMRWYXRLZROJ-UHFFFAOYSA-N |
Canonical SMILES |
C12C(=O)NC(=NC1=NC(=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate](/img/structure/B12355945.png)

![(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)



![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355976.png)

